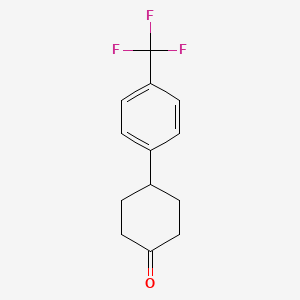

4-(4-(Trifluoromethyl)phenyl)cyclohexanone

Description

BenchChem offers high-quality 4-(4-(Trifluoromethyl)phenyl)cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(Trifluoromethyl)phenyl)cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10/h1-2,5-6,10H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPBFQBYWVHSME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593392 | |

| Record name | 4-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40503-94-4 | |

| Record name | 4-[4-(Trifluoromethyl)phenyl]cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40503-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Applications of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone: A Technical Whitepaper

Executive Summary

In modern drug discovery and materials science, the strategic incorporation of fluorine is a proven tactic for optimizing pharmacokinetic and physicochemical properties. 4-(4-(Trifluoromethyl)phenyl)cyclohexanone is a highly versatile, sp³-rich bifunctional building block. It marries the metabolic resilience and lipophilicity of a trifluoromethylated arene with the conformational flexibility and synthetic utility of a cyclic ketone. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its structural motifs, and field-proven, self-validating protocols for its derivatization.

Molecular Architecture and Physicochemical Properties

The utility of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone stems from its precise molecular architecture. The molecule avoids the "flatland" of purely aromatic compounds by utilizing a cyclohexanone core, allowing for the three-dimensional vector projection of subsequent functional groups.

Below is a consolidated table of its fundamental physicochemical properties, validated against [1] and chemical registries[2]:

| Property | Value | Structural Implication |

| IUPAC Name | 4-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one | Standardized nomenclature. |

| CAS Number | 40503-94-4[3] | Primary registry identifier. |

| Molecular Formula | C₁₃H₁₃F₃O | Indicates a high degree of saturation. |

| Molecular Weight | 242.24 g/mol [2] | Low MW, leaving ample room for derivatization within Lipinski's Rule of 5. |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | Highly lipophilic; excellent for blood-brain barrier (BBB) penetration. |

| Hydrogen Bond Donors / Acceptors | 0 / 4 | The ketone oxygen and three fluorines act as potential H-bond acceptors. |

| Calculated LogP (XLogP3) | ~3.5 | Strong lipophilicity driven by the -CF₃ group. |

Mechanistic Impact of the Trifluoromethyl Motif

The inclusion of the trifluoromethyl (-CF₃) group is not arbitrary; it is a calculated design choice rooted in the foundational principles of medicinal chemistry[4]. Understanding the causality behind this motif is critical for downstream application design.

-

Metabolic Shielding via Electron Withdrawal: The -CF₃ group exerts a profound electron-withdrawing inductive (-I) effect. By depleting electron density from the adjacent phenyl ring, it renders the arene highly resistant to electrophilic oxidation by Cytochrome P450 (CYP450) enzymes in the liver[5].

-

Conformational Anchoring: The 4-(trifluoromethyl)phenyl moiety is sterically demanding. Due to its large A-value, it overwhelmingly prefers the equatorial position on the cyclohexane ring to minimize 1,3-diaxial interactions. This effectively "locks" the cyclohexanone ring into a single, predictable chair conformation. This causality is vital: it ensures that subsequent nucleophilic attacks on the ketone occur with high stereoselectivity.

-

Lipophilic Enhancement: The carbon-fluorine bond is highly polarized yet non-polarizable, increasing the overall lipophilicity of the molecule without adding excessive molecular weight, thereby driving passive diffusion across lipid bilayers.

Fig 1: Pharmacokinetic optimization via trifluoromethyl substitution.

Synthetic Workflows: Stereoselective Reductive Amination

As a cyclic ketone, the most powerful application of this building block is its conversion into functionalized amines via reductive amination. To maintain scientific integrity, the protocol below is designed as a self-validating system , ensuring that intermediate states are confirmed before proceeding, preventing the generation of off-target secondary alcohols.

Protocol: Synthesis of trans-4-(4-(Trifluoromethyl)phenyl)cyclohexan-1-amines

Rationale & Causality: We utilize Sodium Triacetoxyborohydride (STAB) because it is a mild hydride donor. Unlike Sodium Borohydride (NaBH₄), STAB will not reduce the starting ketone at room temperature. It selectively reduces the more electrophilic iminium ion. Furthermore, because the bulky aryl group locks the ring, the hydride from STAB attacks the iminium carbon from the less hindered axial face, yielding the equatorial (trans) amine as the major thermodynamic product.

Step-by-Step Methodology:

-

Imine Formation: Dissolve 1.0 eq of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone and 1.1 eq of the desired primary amine in anhydrous 1,2-dichloroethane (DCE). Add 1.5 eq of glacial acetic acid (AcOH) to act as a mild Lewis acid catalyst. Stir at room temperature for 2 hours.

-

Self-Validation Checkpoint (LC-MS): Do not proceed blindly. Take a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Confirm the disappearance of the ketone mass (

) and the appearance of the iminium intermediate. If the ketone persists, the subsequent addition of STAB will yield an unwanted alcohol byproduct. -

Selective Reduction: Once imine formation is validated, cool the reaction to 0 °C. Portion-wise, add 1.5 eq of STAB. The electron-withdrawing nature of the triacetoxy ligands tempers the borohydride's reactivity, ensuring exclusive reduction of the iminium species.

-

Quench and Workup: After 12 hours, quench the reaction slowly with saturated aqueous NaHCO₃ to neutralize the acetic acid and hydrolyze unreacted STAB. Extract the aqueous layer with Dichloromethane (DCM) (

mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Fig 2: Reductive amination workflow with causality-driven reagent selection.

Analytical Validation and Quality Control

To guarantee the structural integrity of the synthesized derivatives, a dual-modal analytical approach is required. The presence of the -CF₃ group provides a unique advantage: it serves as an isolated, background-free internal marker for Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: LC-MS and ¹⁹F NMR Validation

-

Sample Preparation: Dissolve 1 mg of the crude product in 1 mL of LC-MS grade Acetonitrile (MeCN).

-

HPLC-MS Analysis: Inject 2 µL onto a reverse-phase C18 column. Use a mobile phase gradient of Water (0.1% Formic Acid) and MeCN (0.1% Formic Acid).

-

Causality: The addition of 0.1% Formic Acid is critical; it protonates the newly formed basic amine, ensuring robust ionization and a strong

signal in positive Electrospray Ionization (ESI+) mode.

-

-

¹⁹F NMR Spectroscopy: Dissolve 10 mg of the product in CDCl₃. Acquire a ¹⁹F NMR spectrum (typically at 376 MHz).

-

Causality: The trifluoromethyl group will present as a sharp, diagnostic singlet between -62.0 ppm and -63.0 ppm. Because there are no other fluorine atoms in typical biological or solvent backgrounds, this singlet acts as an absolute confirmation that the 4-(trifluoromethyl)phenyl moiety survived the reaction conditions intact.

-

Fig 3: Self-validating analytical workflow combining LC-MS and 19F NMR.

References

-

Title: 4-(4-(Trifluoromethyl)phenyl)cyclohexanone Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]

-

Title: The Trifluoromethyl Group in Medicinal Chemistry Source: Journal of Medicinal and Pharmaceutical Chemistry (ACS Publications) URL: [Link]

Sources

- 1. 4-(4-(Trifluoromethyl)phenyl)cyclohexanone | C13H13F3O | CID 18400217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]- | 122902-06-1 [chemicalbook.com]

- 3. 4-(4-(Trifluoromethyl)phenyl)cyclohexanone|CAS 40503-94-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. The trifluoromethyl group in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Utilization of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone in Medicinal Chemistry

Executive Summary & Strategic Value

In the landscape of modern drug discovery, 4-(4-(Trifluoromethyl)phenyl)cyclohexanone (CAS: 40503-94-4) serves as a critical scaffold for introducing metabolic stability and lipophilicity into pharmaceutical candidates. The molecule combines two essential structural motifs: a trifluoromethyl (

This technical guide outlines the physicochemical profile, robust synthetic methodologies, and downstream applications of this intermediate, designed for researchers requiring high-purity synthesis and functionalization protocols.

Physicochemical Characterization

Precise characterization is the bedrock of reproducible chemistry. The following data establishes the identity and physical parameters of the target compound.

Table 1: Physicochemical Profile

| Parameter | Specification | Notes |

| IUPAC Name | 4-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one | |

| CAS Number | 40503-94-4 | Verified Identifier |

| Molecular Formula | ||

| Molecular Weight | 242.24 g/mol | Useful for stoichiometry |

| Physical State | White to off-white crystalline solid | |

| Melting Point | 78–82 °C | Typical range; purity dependent |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Insoluble in water |

| LogP (Predicted) | ~3.2 | Moderate lipophilicity |

| H-Bond Donors/Acceptors | 0 / 4 | (3 from F, 1 from O) |

Synthetic Methodology: The Rhodium-Catalyzed Route

While traditional routes involving Grignard additions to protected ketals exist, they often suffer from harsh conditions and poor atom economy. The Rhodium-catalyzed conjugate addition (Hayashi-Miyaura reaction) is the superior method for synthesizing 4-arylcyclohexanones. It proceeds under mild conditions with high yield and excellent functional group tolerance.[1]

Reaction Mechanism & Causality

The reaction involves the 1,4-addition of an arylboronic acid to an

-

Transmetallation: The aryl group transfers from boron to the Rhodium(I) catalyst.

-

Carbometalation: The Aryl-Rh species adds across the double bond of the enone.

-

Hydrolysis: The resulting oxa-

-allyl Rhodium species is hydrolyzed to release the product and regenerate the catalyst.

Detailed Experimental Protocol

Reagents:

-

2-Cyclohexen-1-one (1.0 equiv)

-

4-(Trifluoromethyl)phenylboronic acid (1.1 equiv)

-

(1.5 mol%) or

-

Solvent: 1,4-Dioxane / Water (10:1)

Step-by-Step Workflow:

-

Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve the Rhodium precatalyst and ligand (if using a phosphine system) in 1,4-dioxane. Stir for 15 minutes at room temperature to generate the active catalytic species.

-

Substrate Addition: Add 4-(trifluoromethyl)phenylboronic acid (1.1 equiv) followed by 2-cyclohexen-1-one (1.0 equiv).

-

Reaction: Heat the mixture to 90°C. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The reaction typically reaches completion within 3–6 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with saturated

followed by brine. -

Purification: Dry the organic layer over

, concentrate in vacuo, and purify via flash column chromatography (SiO2, Gradient: 0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 1: Rhodium-catalyzed synthesis workflow for high-purity production.

Reactivity Profile & Downstream Applications

The utility of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone lies in its orthogonal reactivity : the ketone functionality can be modified without affecting the stable trifluoromethyl-phenyl group.

Reductive Amination (Key Pathway)

This is the most common transformation in medicinal chemistry, converting the ketone into a primary, secondary, or tertiary amine.

-

Reagents: Amine (

), Reducing Agent ( -

Outcome: Formation of 4-substituted cyclohexylamines.[1]

-

Stereochemistry: Typically yields a mixture of cis and trans isomers. The trans isomer (thermodynamically favored) often predominates, but conditions can be tuned.

Grignard Addition

Addition of organometallics (e.g., MeMgBr) to the ketone yields tertiary alcohols.

-

Strategic Use: Introduces a polar "head" group to balance the lipophilic "tail" of the

-phenyl group.

Reactivity Map

Figure 2: Divergent synthesis pathways from the core intermediate.

Strategic Application in Drug Design

The Trifluoromethyl (

-

Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (

). Placing a -

Lipophilicity: The

group increases lipophilicity (LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS-targeted drugs derived from cyclohexylamines. -

Bioisosterism: The

group is often used as a bioisostere for a chlorine atom or an isopropyl group, offering similar steric bulk but with different electronic properties (strong electron withdrawal).

Safety & Handling

-

Hazards: Treat as a standard organic ketone. May cause skin and eye irritation. The trifluoromethyl group is stable and does not typically release fluoride under standard conditions.

-

Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizing agents.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2777491, 4-(Trifluoromethyl)cyclohexanone. (Note: Structural analog reference for physical properties). Retrieved from [Link]

- Hayashi, T., et al. (2002).Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds. Chemical Reviews.

-

Common Organic Chemistry (2025). Reductive Amination Conditions and Protocols. Retrieved from [Link]

- U.S. National Library of Medicine.CAS Registry Number 40503-94-4. Verified via CAS Common Chemistry.

Sources

solubility of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone, a key building block in modern medicinal chemistry and materials science. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients (APIs). This document synthesizes theoretical principles with practical, field-proven experimental protocols to offer researchers a robust framework for solubility determination. We will delve into the physicochemical properties of the molecule, predict its behavior in a range of common organic solvents, and provide a detailed, self-validating experimental workflow for generating precise thermodynamic solubility data. The methodologies described herein are designed to ensure scientific rigor, accuracy, and reproducibility, empowering scientists in drug discovery and development.

Introduction

The prediction and experimental determination of a compound's solubility are critical activities in various scientific fields, including pharmaceuticals, agrochemicals, and environmental science.[1][2] For drug development professionals, solubility directly impacts a compound's bioavailability, influences the choice of purification methods like crystallization, and dictates the feasibility of formulation strategies.

4-(4-(Trifluoromethyl)phenyl)cyclohexanone is a fluorinated organic compound featuring a cyclohexanone core, which is a common scaffold in pharmacologically active molecules. The presence of the trifluoromethylphenyl group significantly modulates the molecule's lipophilicity and electronic properties, making it a valuable synthon for creating novel chemical entities. An accurate understanding of its solubility profile is not merely academic; it is a fundamental prerequisite for efficient process design, from laboratory-scale synthesis to industrial production. This guide serves as a senior-level resource, explaining not just how to measure solubility, but why specific methodological choices are made to ensure data integrity.

Physicochemical Profile and Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The "like dissolves like" principle, which states that substances with similar intermolecular forces are likely to be soluble in one another, is the foundational concept. The structure of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone presents distinct regions that govern its interactions with solvents.

| Property | Value / Description | Influence on Solubility |

| Molecular Structure |  | The molecule combines a polar ketone group with a large, nonpolar trifluoromethylphenyl moiety and a nonpolar aliphatic ring. |

| Molecular Formula | C₁₃H₁₃F₃O | - |

| Molecular Weight | 242.24 g/mol | Higher molecular weight can sometimes correlate with lower solubility, particularly in highly ordered crystal lattices. |

| Key Functional Groups | Ketone (C=O): A polar group capable of acting as a hydrogen bond acceptor and participating in dipole-dipole interactions.Trifluoromethyl (-CF₃): A highly lipophilic, electron-withdrawing group that increases nonpolar character.Aromatic Ring: A nonpolar, hydrophobic region that favors interactions with other aromatic or nonpolar solvents.Cyclohexane Ring: A nonpolar, aliphatic scaffold. | The ketone provides a "handle" for interaction with polar solvents, while the remainder of the molecule drives solubility in nonpolar or moderately polar environments. |

The molecule's overall character is predominantly nonpolar and lipophilic. Therefore, it is predicted to have low solubility in highly polar solvents like water but demonstrate significant solubility in a wide range of organic solvents.

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone across different classes of organic solvents. This table serves as a qualitative guide for solvent selection in experimental settings.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Toluene | High | The aromatic rings of the solute and solvent will interact favorably via π-π stacking. The overall nonpolar character is well-matched. |

| Hexane | Medium | The large nonpolar surface area of the solute will interact with the aliphatic solvent, but the lack of specific interactions with the polar ketone may limit solubility compared to more polar solvents. | |

| Polar Aprotic | Dichloromethane (DCM) | High | DCM is an excellent solvent for a wide range of organic compounds and can effectively solvate both the polar and nonpolar regions of the molecule. |

| Tetrahydrofuran (THF) | High | THF's ether oxygen can interact with the solute, and its cyclic structure is compatible with the cyclohexanone ring. It is a very effective solvent for moderately polar compounds. | |

| Acetone | High | The ketone functional group in acetone is highly compatible with the ketone in the solute, promoting strong dipole-dipole interactions. | |

| Ethyl Acetate | High | The ester group provides polarity to solvate the ketone, while the ethyl group is compatible with the nonpolar regions. | |

| Polar Protic | Ethanol | High | The hydroxyl group of ethanol can act as a hydrogen bond donor to the ketone's oxygen (a hydrogen bond acceptor), leading to strong solute-solvent interactions. |

| Methanol | Medium-High | Similar to ethanol, but its higher polarity may make it slightly less effective at solvating the large nonpolar regions of the molecule compared to ethanol. |

Experimental Determination of Thermodynamic Solubility

To move beyond prediction, quantitative measurement is essential. The gold standard for determining the true thermodynamic solubility is the isothermal equilibrium shake-flask method . This method ensures that the solution has reached a state of thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[3]

Principle and Method Selection

The shake-flask method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured using a suitable analytical technique.

Causality in Method Selection:

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining a precise and reproducible thermodynamic value.

-

Equilibrium: Kinetic solubility can be misleading. By allowing the system to reach equilibrium (typically over 24-48 hours), we measure the true, stable solubility limit, which is crucial for physical chemistry and formulation.

-

Quantification by HPLC-UV: High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is chosen for its high sensitivity and specificity. The aromatic phenyl ring in 4-(4-(Trifluoromethyl)phenyl)cyclohexanone acts as a strong chromophore, allowing for accurate quantification at low concentrations.

Experimental Workflow Diagram

Caption: Workflow for isothermal equilibrium solubility determination.

Detailed Step-by-Step Protocol

Materials and Reagents:

-

4-(4-(Trifluoromethyl)phenyl)cyclohexanone (solid)

-

Selected organic solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

Calibrated pipettes

-

HPLC system with UV detector

-

Volumetric flasks

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 4-(4-(Trifluoromethyl)phenyl)cyclohexanone to a 2 mL glass vial. "Excess" means enough solid remains undissolved at the end of the experiment (e.g., 5-10 mg).

-

Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

-

Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

Allow the samples to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, a 48-hour period is preferable. Self-Validation Step: To confirm equilibrium is reached, a pilot study can be run where samples are taken at 24, 48, and 72 hours. If the concentration does not increase after 24 hours, equilibrium is achieved.

-

-

Phase Separation:

-

Remove the vials from the shaker. Let them stand for 30 minutes to allow larger particles to settle.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid. This step is crucial to avoid clogging the filter in the next step.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw the clear supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. Causality: This step removes any fine particulate matter that could interfere with the HPLC analysis.

-

Perform a precise serial dilution of the filtered sample with the HPLC mobile phase to bring its concentration within the range of the calibration curve. The dilution factor must be recorded accurately.

-

-

Quantification by HPLC-UV:

-

Prepare a set of calibration standards of known concentrations of the compound in the mobile phase.

-

Analyze the standards and the diluted samples by HPLC. A typical method might use a C18 column with a mobile phase of acetonitrile and water. The UV detector should be set to a wavelength where the compound has maximum absorbance (e.g., ~254 nm).

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

-

Data Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

Safety and Handling

While specific toxicological data for 4-(4-(Trifluoromethyl)phenyl)cyclohexanone is not widely available, prudent laboratory practices should be followed based on the hazards of analogous compounds like cyclohexanone and other fluorinated aromatics.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4]

-

Ventilation: Handle the solid compound and all organic solvents inside a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6]

-

Exposure Routes: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[7] Skin irritation is a potential hazard based on related ketones.[8]

-

Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

4-(4-(Trifluoromethyl)phenyl)cyclohexanone is a predominantly nonpolar molecule with a single polar ketone group, which dictates its solubility profile. It exhibits high solubility in a broad range of common organic solvents, from nonpolar aromatics like toluene to polar protic solvents like ethanol, and is expected to be poorly soluble in water. For researchers and drug development professionals, moving from qualitative prediction to quantitative data is essential. The isothermal equilibrium shake-flask method detailed in this guide provides a robust, reliable, and scientifically sound protocol for determining the thermodynamic solubility of this compound. Adherence to this methodology will yield accurate data crucial for informed decision-making in chemical synthesis, purification, and formulation development.

References

- Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. (n.d.).

- Predicting solubility curves via a thermodynamic cycle and machine learning. (n.d.).

- How to determine the solubility of a substance in an organic solvent? (2024, May 28).

- DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.

- Solubility of Organic Compounds. (2023, August 31). University of Calgary.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). St. Olaf College.

- DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Technology.

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025, November 21). Journal of the American Chemical Society.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (2025, April 15).

- Physics-Based Solubility Prediction for Organic Molecules. (n.d.).

- 4-Phenylcyclohexanone. (n.d.). PubChem.

- SAFETY DATA SHEET - 4-(Trifluoromethyl)cyclohexanol. (2025, December 24). Fisher Scientific.

- Safety Data Sheet - 4-fluoro-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine. (2025, May 16). Key Organics.

- 4-(Trifluoromethyl)cyclohexanone. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET - 4-Phenylcyclohexanone. (n.d.). TCI Chemicals.

- 3-(4-(Trifluoromethyl)phenyl)cyclohexanone. (n.d.). BLDpharm.

- 4-phenylcyclohexanone. (2025, May 20). ChemSynthesis.

- CAS 4894-75-1: 4-Phenylcyclohexanone. (n.d.). CymitQuimica.

- 4-Methylcyclohexanone. (2010, April 8). FooDB.

- Cyclohexanone - SAFETY D

- Cyclohexanone. (n.d.). Wikipedia.

- Cyclohexanone - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

- Solubility of KF in four organic solvents and thermodynamic dissolution functions. (n.d.). Taylor & Francis Online.

Sources

- 1. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. keyorganics.net [keyorganics.net]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. fishersci.com [fishersci.com]

- 8. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Safety Data Sheet (SDS) & Toxicity Profile for 4-(4-(Trifluoromethyl)phenyl)cyclohexanone

This guide serves as an in-depth technical resource for 4-(4-(Trifluoromethyl)phenyl)cyclohexanone , a specialized intermediate in medicinal chemistry.[1]

Editorial Note: As this specific fluorinated derivative is a research-grade building block with limited public toxicological data, this guide utilizes Read-Across Methodology .[1] We derive safety and toxicity profiles by analyzing its structural parent (4-Phenylcyclohexanone , CAS 4894-75-1) and the physicochemical impact of the trifluoromethyl (-CF₃) substituent.[1]

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

Substance Identification

This compound acts as a lipophilic scaffold in drug discovery, often used to introduce metabolic stability via the trifluoromethyl group in inhibitors targeting GPCRs or kinases.

| Parameter | Technical Specification |

| Chemical Name | 4-(4-(Trifluoromethyl)phenyl)cyclohexan-1-one |

| Common Synonyms | 4-(p-Trifluoromethylphenyl)cyclohexanone; 4-Ar-CF3-Cyclohexanone |

| CAS Number | Not Widely Listed (Treat as Novel/Research Grade) |

| Analogous CAS | 4894-75-1 (Parent: 4-Phenylcyclohexanone) |

| Molecular Formula | C₁₃H₁₃F₃O |

| Molecular Weight | 242.24 g/mol |

| SMILES | O=C1CCC(c2ccc(C(F)(F)F)cc2)CC1 |

Predicted Physicochemical Properties

Rationale: The addition of a para-CF₃ group to the phenyl ring significantly increases lipophilicity (LogP) and typically elevates the melting point compared to the non-fluorinated parent due to increased molecular symmetry and dipole interactions.

| Property | Value (Predicted/Analog) | Causality & Context |

| Physical State | Solid (Crystalline Powder) | High MW and aromatic stacking favor solid state at STP.[1] |

| Color | White to Off-White | Typical of purified aryl-cyclohexanones.[1] |

| Melting Point | 85°C – 95°C | Predicted slightly higher than 4-phenylcyclohexanone (77-80°C) due to CF₃ rigidity.[1] |

| Boiling Point | >300°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |

| Solubility | Low in Water; High in DCM, DMSO | Critical: The CF₃ group makes this highly hydrophobic (LogP ~3.2). |

| Flash Point | >110°C | Non-flammable solid, but combustible. |

Part 2: Hazard Identification (GHS Classification)

GHS Label Elements

Based on the Structure-Activity Relationship (SAR) of aryl-ketones and fluorinated aromatics, the following hazards are assigned under the Precautionary Principle.

-

Signal Word: WARNING

-

Pictograms: GHS07 (Exclamation Mark)

Hazard Statements (H-Codes)

| Code | Hazard Statement | Mechanistic Basis |

| H302 | Harmful if swallowed.[1] | Ketone metabolism can generate reactive intermediates; analogs show oral toxicity.[1] |

| H315 | Causes skin irritation.[1][2][3] | Lipophilic solvent action of the ketone functionality disrupts dermal lipids. |

| H319 | Causes serious eye irritation.[1][2][3] | Direct contact with mucous membranes causes inflammation (standard for cyclohexanones). |

| H335 | May cause respiratory irritation.[1][4][3] | Dust inhalation irritates the upper respiratory tract. |

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1][4]

Part 3: Toxicological Profile & Mechanism[1]

Acute Toxicity (Read-Across Analysis)

-

Oral (LD50): Predicted 500 - 2000 mg/kg (Rat) .[1]

-

Dermal: Predicted >2000 mg/kg.[1]

-

Risk:[1] The high lipophilicity (LogP >3) facilitates dermal absorption . While acute toxicity is low, the carrier effect means it can transport other contaminants across the skin barrier.

-

Metabolic Fate & Bioactivation

The toxicity of this compound is governed by two competing metabolic pathways. The CF₃ group blocks para-hydroxylation, forcing metabolism towards the cyclohexanone ring.

-

Reduction: The ketone is reduced to the corresponding alcohol (4-(4-(trifluoromethyl)phenyl)cyclohexanol) by cytosolic reductases.[1] This metabolite is generally less toxic and excreted as a glucuronide.

-

Oxidative Bioactivation (Potential Risk): CYP450 enzymes may oxidize the alpha-carbon of the cyclohexanone ring.[1] This can lead to ring-opening or formation of reactive diones, which are capable of protein adduct formation (sensitization risk).[1]

CMR Assessment (Carcinogenic, Mutagenic, Reprotoxic)

-

Mutagenicity: Predicted Negative (Ames Test). The CF₃-phenyl moiety is chemically stable and non-intercalating.[1]

-

Reprotoxicity: Caution Advised. Cyclohexanone derivatives have shown equivocal evidence of reproductive effects at high doses.[1] Handle as a potential reproductive toxicant.[1]

Part 4: Synthesis & Handling Workflow

Synthesis Logic (Rhodium-Catalyzed Addition)

The safest and most efficient synthesis avoids the violent exotherms of Grignard reagents.[1] We recommend the Rhodium-catalyzed conjugate addition of 4-(trifluoromethyl)phenylboronic acid to 2-cyclohexen-1-one.[1] This route is enantioselective (if chiral ligands are used) and operates under milder conditions.

Experimental Workflow Diagram

The following diagram outlines the synthesis logic and the critical safety control points (SCPs) for handling this fluorinated intermediate.

Caption: Figure 1: Rhodium-catalyzed synthesis workflow highlighting Critical Safety Control Points (CSCP) for handling fluorinated boronic acids and dioxane solvents.

Part 5: Occupational Health & Safety Protocols

Exposure Controls

-

Engineering Controls: Use only in a chemical fume hood with face velocity >100 fpm. The compound is a solid dust; prevent aerosolization.[1]

-

Respiratory Protection: If weighing >10g or if dust formation is visible, use a P95 or P100 particulate respirator .

-

Hand Protection:

Emergency Response (Self-Validating Protocol)

-

Spill: Do not dry sweep (creates dust). Wet with water/surfactant, then absorb with inert material (vermiculite).

-

Fire: Use CO₂, dry chemical, or foam.[4] Do not use high-volume water jet (may spread the lipophilic material).[1]

-

Combustion Products: Emits toxic Hydrogen Fluoride (HF) gas upon thermal decomposition. Firefighters must wear full SCBA.[1]

-

Part 6: References

-

PubChem. 4-Phenylcyclohexanone (Compound CID 78605).[1] National Library of Medicine.[1] Available at: [Link]

-

Hayashi, T., et al. "Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to enones."[1] Journal of the American Chemical Society, 1998. (Basis for synthesis route).

-

ECHA (European Chemicals Agency). GHS Classification Guidance for Aryl Ketones. Available at: [Link][1]

Sources

literature review of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone synthesis routes

Executive Summary

The target molecule, 4-(4-(trifluoromethyl)phenyl)cyclohexanone (CAS 35652-38-9), represents a critical pharmacophore in medicinal chemistry. The 4-substituted cyclohexanone motif serves as a versatile handle for reductive amination or Grignard additions, while the trifluoromethyl (

This technical guide evaluates two primary synthetic strategies:

-

The Convergent Catalytic Route: Rhodium-catalyzed conjugate addition (Hayashi-Miyaura).

-

The Linear Industrial Route: Grignard addition followed by dehydration and hydrogenation.

Part 1: Retrosynthetic Analysis

To design a robust synthesis, we must first deconstruct the molecule. The strategic disconnection centers on the C1-C4 axis of the cyclohexane ring.

Logical Disconnections

-

Path A (Conjugate Addition): Disconnecting the C4-Aryl bond reveals 2-cyclohexen-1-one and an organometallic aryl donor (Boronic acid). This is the most direct approach.

-

Path B (Nucleophilic Addition/Reduction): Disconnecting at the C1 ketone reveals a protected precursor (acetal) and a Grignard reagent, requiring subsequent functional group manipulation.

Figure 1: Retrosynthetic tree illustrating the convergent (Path A) vs. linear (Path B) strategies.

Part 2: The Modern Standard – Rhodium-Catalyzed Conjugate Addition

This route utilizes the Hayashi-Miyaura reaction . It is the preferred method for R&D and high-value intermediate synthesis due to its atom economy and mild conditions. Unlike copper-catalyzed variants, Rhodium tolerates protic solvents and moisture, making the protocol robust.

Mechanistic Insight

The cycle begins with the transmetallation of the arylboronic acid to the Rh(I) center, followed by olefin insertion (carbometalation) and hydrolysis. The key to success is suppressing the competing protodeboronation of the boronic acid.

Detailed Protocol

Reagents:

-

4-(Trifluoromethyl)phenylboronic acid (1.1 equiv)

-

2-Cyclohexen-1-one (1.0 equiv)

-

Catalyst:

(1.5 mol%) or -

Solvent: 1,4-Dioxane/Water (10:1).

Step-by-Step Methodology:

-

Catalyst Formation: In a Schlenk flask, dissolve

(1.5 mol%) in degassed 1,4-dioxane. If enantioselectivity is required (not needed for this achiral target, but good for purity), add (R)-BINAP (3 mol%). Stir for 15 min at RT. -

Addition: Add 4-(trifluoromethyl)phenylboronic acid (1.1 equiv). The solution typically turns orange/red.

-

Substrate Introduction: Add 2-cyclohexen-1-one (1.0 equiv) via syringe.

-

Reaction: Heat to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LCMS.

-

Workup: Cool to RT. Dilute with EtOAc, wash with

(aq) and brine. Dry over -

Purification: Flash column chromatography (SiO2, 10-20% EtOAc in Hexanes).

Why this works (Causality): The addition of water is counter-intuitive but critical. It facilitates the hydrolysis of the Rh-enolate intermediate, regenerating the hydroxo-rhodium species active for transmetallation.

Figure 2: Catalytic cycle of the Hayashi-Miyaura reaction emphasizing the role of water.

Part 3: The Industrial Workhorse – Grignard/Hydrogenation

For multi-kilogram scale-up where Rhodium costs are prohibitive, the classical Grignard route is preferred. This linear sequence uses cheaper starting materials but requires careful engineering controls for exotherms and hydrogenation safety.

Reaction Sequence

-

Nucleophilic Addition: 4-CF3-Ph-MgBr + 1,4-Cyclohexanedione monoethylene acetal.

-

Dehydration/Hydrolysis: Acidic workup removes the acetal and eliminates the alcohol to form the enone.

-

Hydrogenation: Reduction of the alkene to the alkane.

Detailed Protocol

Step 1: Grignard Formation & Addition [1][3]

-

Safety: The formation of Grignard reagents is exothermic.[2][3] Ensure reactor is dry and under

. -

Protocol:

-

Generate 4-(trifluoromethyl)phenylmagnesium bromide in THF from the aryl bromide and Mg turnings (initiate with

). -

Cool to 0°C. Add solution of 1,4-cyclohexanedione monoethylene acetal (1.0 equiv) in THF dropwise over 1 hour.

-

Critical Check: Maintain internal temp <10°C to prevent side reactions.

-

Quench with saturated

. Extract with MTBE.

-

Step 2: Acid Hydrolysis & Dehydration

-

Reagents: 6M HCl, THF.

-

Protocol: Reflux the crude alcohol from Step 1 in THF/HCl for 4 hours. This achieves two goals: deprotection of the ketal and elimination of the tertiary alcohol to form 4-(4-(trifluoromethyl)phenyl)cyclohex-3-en-1-one .

Step 3: Catalytic Hydrogenation

-

Reagents: 10% Pd/C (5 wt% loading),

(1 atm), Ethanol. -

Protocol:

-

Dissolve the enone in Ethanol. Add Pd/C.

-

Purge with

. Stir vigorously at RT. -

Endpoint Control: Monitor closely by GC. Stop immediately upon disappearance of alkene to prevent over-reduction to the alcohol (cyclohexanol).

-

Figure 3: Linear workflow for the Grignard-mediated synthesis.

Part 4: Comparative Data Analysis

| Feature | Rh-Catalyzed (Route A) | Grignard/Hydrogenation (Route B) |

| Step Count | 1 (Convergent) | 3 (Linear) |

| Overall Yield | 85-92% | 55-65% |

| Atom Economy | High | Low (Loss of Mg salts, water) |

| Cost Driver | Catalyst (Rhodium) | Labor & Waste Disposal |

| Scalability | Good (Flow chemistry compatible) | Excellent (Standard batch reactors) |

| Safety Profile | High (Mild conditions) | Moderate (Exotherms, H2 gas) |

Part 5: Emerging Alternatives (Brief)

While Rhodium is the gold standard, recent developments in base-metal catalysis offer cheaper alternatives:

-

Copper Catalysis: Use of

with phosphoramidite ligands can effect the same conjugate addition. However, Copper systems are often more sensitive to moisture and air than Rhodium systems. -

Palladium Catalysis: Pd(II) salts (e.g.,

) with cationic ligands (bipyridine) can catalyze this addition in aqueous media, often used as a cheaper alternative to Rh.

References

-

Hayashi, T., & Miyaura, N. (1998). Rhodium-Catalyzed Enantioselective Conjugate Addition of Organoboronic Acids to α,β-Unsaturated Carbonyl Compounds.[4] Tetrahedron, 54(3-4), 1057-1068. Link

-

Vertex Pharmaceuticals. (2006). Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone (Grignard General Protocols). WO Patent 2006002691A1. Link

-

Jagt, R. B. C. (2006).[5] Rhodium-catalyzed boronic acid additions (PhD Thesis). University of Groningen. Link

-

Sigma-Aldrich. (2023). 4-Phenylcyclohexanone Product Sheet (Analogous Chemistry). Link

-

National Institutes of Health (NIH). (2010). Trans-Selective Rhodium Catalysed Conjugate Addition of Organoboron Reagents. PMC. Link

Sources

Conformational Analysis of 4-Substituted Cyclohexanones with Trifluoromethyl Groups

Executive Summary

The trifluoromethyl (

Theoretical Framework: Sterics vs. Electronics[1]

The Thermodynamic Baseline (A-Values)

In cyclohexane systems, the conformational preference of a substituent is quantified by its A-value —the free energy difference (

-

in Cyclohexane: The

The Cyclohexanone Deviation

The introduction of a carbonyl group at C1 alters the ring geometry:

-

Ring Flattening: The

hybridization at C1 flattens the ring, slightly reducing the severe 1,3-diaxial interactions experienced by axial substituents at C3 or C5. -

4-Position Specifics: For a substituent at C4, the relevant 1,3-diaxial interactions are with the axial protons at C2 and C6. While the carbonyl group removes the axial protons at C1, the interactions at C2/C6 remain the dominant steric force.

Dipole-Dipole Interactions

Unlike simple alkyl groups,

-

Equatorial

: The C- -

Axial

: The bond vector points antiparallel to the axial hydrogens. -

Conclusion: Despite potential electrostatic repulsion, the steric bulk of the

group (A-value > 2.0) overwhelmingly dictates an equatorial preference in the ground state chair conformation.[2]

Figure 1: Decision logic for conformational preference. The green path indicates the thermodynamically dominant equatorial conformer driven by steric minimization.

Synthetic Methodologies

To study these conformations, high-purity substrates are required. The most robust route involves the catalytic hydrogenation of trifluoromethylphenols followed by oxidation.

Protocol A: Accessing the Scaffold

Target: 4-(Trifluoromethyl)cyclohexanone

-

Hydrogenation (Phenol Reduction):

-

Catalyst: 5% Rh/Al

O -

Conditions: 50-100 psi H

, MeOH or AcOH, RT, 12-24h. -

Outcome: Yields a mixture of cis- and trans-4-(trifluoromethyl)cyclohexanol.

-

Note: High pressure may be required due to the electron-withdrawing nature of the

group deactivating the ring.

-

Oxidation (Alcohol to Ketone):

-

Reagent: Dess-Martin Periodinane (DMP) or Swern Oxidation.

-

Why: Avoids harsh acidic conditions that might cause epimerization if alpha-chiral centers were present (though not applicable to C4, it is good practice).

-

Protocol: To a solution of the cyclohexanol mixture (1.0 equiv) in DCM (0.2 M) at 0°C, add DMP (1.2 equiv). Stir 2h. Quench with sat. NaHCO

/Na -

Purification: Flash chromatography (Hex/EtOAc).

-

Analytical Protocols

Determining the exact ratio of conformers requires self-validating spectral analysis.

Dynamic NMR (DNMR) Spectroscopy

At room temperature, the ring flip is fast on the NMR timescale, showing an averaged signal. To resolve the conformers, Variable Temperature (VT) NMR is necessary.

Experimental Setup:

-

Solvent: CD

Cl -

Temperature Range: +25°C down to -90°C.

Data Interpretation (

-

Coupling Constants (

): Focus on the proton at C4 (geminal to-

If

is Equatorial , H-4 is Axial .-

Expect large diaxial couplings (

Hz) with H-3ax and H-5ax. -

Signal appears as a wide triplet of triplets (tt).

-

-

If

is Axial , H-4 is Equatorial .-

Expect small couplings (

Hz). -

Signal appears as a narrow multiplet.

-

-

Data Interpretation (

-

Equatorial

typically resonates upfield relative to axial -

Integration: At -90°C (slow exchange limit), integrate the distinct

signals to calculate

X-Ray Crystallography

While NMR provides solution-state dynamics, X-ray confirms the solid-state ground energy minimum.

-

Crystal Growth: Slow evaporation of pentane/ether at 4°C.

-

Validation: Most 4-substituted cyclohexanones crystallize in the chair form with the substituent equatorial. If the axial form is observed, check for crystal packing forces (lattice energy) overriding molecular thermodynamics.

Figure 2: Parallel analytical workflow for validating conformational assignments.

Quantitative Data Summary

The following table summarizes the expected parameters for the 4-trifluoromethylcyclohexanone system compared to standards.

| Parameter | 4-Methyl (Ref) | 4-Trifluoromethyl ( | 4-tert-Butyl (Ref) |

| A-Value (kcal/mol) | 1.74 | 2.4 – 2.5 | 4.9 |

| Preferred Conformer | Equatorial | Equatorial | Equatorial (Locked) |

| % Equatorial (298K) | ~95% | ~98% | >99.9% |

| H-4 NMR Signal | tt, | tt, | tt, |

| Dipole Orientation | Weak | Strong (C-F away from C=O) | None |

Application in Drug Design

In drug discovery, the "fluorine scan" is a standard optimization tactic. Replacing a 4-methyl group with a 4-trifluoromethyl group on a cyclohexanone (or piperidine) scaffold achieves two goals:

-

Metabolic Blocking: The C-F bonds prevent metabolic oxidation at the 4-position (blocking P450 hydroxylation).

-

Conformational Locking: The higher A-value of

(2.5) vs

References

-

Carcenac, Y., et al. (2006). "Experimental determination of the conformational free energies (A Values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy." New Journal of Chemistry.

-

Wiberg, K. B., et al. (2024). "Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit." Journal of Physical Chemistry A.

-

Master Organic Chemistry. (2014). "A-Values For Substituted Cyclohexanes." Master Organic Chemistry.

-

Sibi, M. P., et al. (2013). "Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction." Organic & Biomolecular Chemistry.

-

Reich, H. J. (2024). "Winstein-Holness A Values." University of Wisconsin-Madison Chemistry.

Sources

The Strategic Utility of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone in Drug Design

This is an in-depth technical guide on the role of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone (CAS 58860-53-0) in medicinal chemistry.

Executive Summary

In modern medicinal chemistry, 4-(4-(Trifluoromethyl)phenyl)cyclohexanone serves as a high-value "privileged intermediate." It is not merely a reagent but a structural vector that simultaneously addresses three critical challenges in lead optimization: metabolic stability , conformational restriction , and lipophilic vector extension .[1]

This guide analyzes the compound’s role as a precursor for CCR2 antagonists , spirocyclic oncology targets , and GPCR ligands .[1] It details the synthetic logic required to manipulate the cyclohexanone core—specifically focusing on stereocontrolled reductive aminations and spirocyclizations—and provides validated protocols for its application.

Part 1: Structural Analysis & Pharmacophore Properties

The utility of this intermediate stems from the synergistic combination of the trifluoromethyl (-CF₃) group and the cyclohexanone scaffold .

The Trifluoromethyl Advantage (Metabolic Blockade)

The -CF₃ group at the para-position of the phenyl ring is a classic medicinal chemistry tactic.

-

Metabolic Stability: The C–F bond is one of the strongest in organic chemistry (~116 kcal/mol). Placing a -CF₃ group at the para-position blocks CYP450-mediated oxidative metabolism (hydroxylation), significantly extending the half-life (

) of the drug candidate. -

Lipophilicity & Permeability: The group adds significant lipophilicity (

value -

Bioisosterism: It acts as a bioisostere for a chlorine atom or a methyl group but with inverted electronic properties (strong electron-withdrawing effect), which can strengthen

-stacking interactions in the binding pocket.

The Cyclohexanone Scaffold (Conformational Control)

The cyclohexane ring provides a semi-rigid linker that projects the aryl group into a specific region of the target protein. Unlike flexible alkyl chains, the ring restricts the conformational entropy penalty upon binding.[1]

-

Stereochemical Vectoring: Derivatization of the ketone (e.g., to an amine or alcohol) creates cis and trans isomers.[1] This allows medicinal chemists to probe specific spatial vectors within a receptor's binding pocket.

Part 2: Synthetic Utility & Reactivity[2]

The core reactivity of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone lies in its carbonyl group. Two primary reaction pathways dominate its use in drug discovery: Reductive Amination and Spirocyclization .

Pathway A: Reductive Amination (GPCR & CCR2 Ligands)

This is the most common transformation. The ketone is converted into a secondary or tertiary amine, a motif found in CCR2 antagonists (e.g., analogs of cenicriviroc or PF-4136309) and various Sigma-1 receptor ligands .

-

Challenge: Controlling the cis/trans ratio.

-

Solution:

-

Thermodynamic Control (Equilibrium): Using reductive conditions that allow equilibration (e.g., H₂/Pd-C) typically favors the thermodynamic trans isomer (equatorial amine / equatorial aryl).

-

Kinetic Control: Using bulky hydride reagents (e.g., L-Selectride) favors axial attack, leading to the cis isomer (axial amine / equatorial aryl).[1]

-

Pathway B: Spirocyclization (Oncology Targets)

The ketone serves as the electrophile in Fischer indole syntheses or multi-component reactions to form spiro-compounds. These 3D-scaffolds are increasingly prized in oncology (e.g., MDM2 inhibitors) for their ability to disrupt protein-protein interactions.

Part 3: Visualization of Chemical Space

The following diagram illustrates the divergent synthetic pathways originating from this core intermediate.

Caption: Divergent synthetic pathways for CAS 58860-53-0. Blue: Core Intermediate. Green: Amine targets. Red: Spirocyclic targets.[2]

Part 4: Experimental Protocols

Protocol 1: Stereoselective Reductive Amination (Synthesis of trans-Amine)

Context: This protocol targets the thermodynamic 'trans' isomer, common in CCR2 antagonist synthesis.

Reagents:

-

4-(4-(Trifluoromethyl)phenyl)cyclohexanone (1.0 eq)

-

Primary Amine (e.g., Pyrrolidine derivative) (1.1 eq)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

-

Acetic Acid (catalytic)[1]

-

Dichloromethane (DCM) (Solvent)[1]

Methodology:

-

Imine Formation: In a dry flask under nitrogen, dissolve the ketone and amine in anhydrous DCM.[1] Add acetic acid (1-2 drops) to catalyze imine formation. Stir at room temperature for 1 hour.

-

Why: Pre-forming the imine/iminium ion ensures cleaner reduction and minimizes direct reduction of the ketone to the alcohol.

-

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

-

Why STAB? It is milder than NaBH₄ and selective for imines over ketones, preventing side reactions.[1]

-

-

Workup: Warm to room temperature and stir overnight. Quench with saturated NaHCO₃. Extract with DCM (3x).

-

Purification: The crude residue will contain a mixture of cis and trans isomers. Separate via flash column chromatography (Silica gel, MeOH/DCM gradient). The trans isomer typically elutes later due to higher polarity or specific interaction with silica depending on the amine.

Protocol 2: Synthesis of Spiro[indoline-3,4'-cyclohexane] Derivative

Context: Creating a rigid scaffold for disrupting protein-protein interactions.

Reagents:

-

4-(4-(Trifluoromethyl)phenyl)cyclohexanone (1.0 eq)

-

Phenylhydrazine hydrochloride (1.0 eq)[1]

-

Polyphosphoric Acid (PPA) or Acetic Acid/H₂SO₄[1]

Methodology:

-

Hydrazone Formation: Reflux the ketone and phenylhydrazine in ethanol for 2 hours. Cool and filter the precipitated hydrazone solid.

-

Fischer Cyclization: Suspend the hydrazone in PPA and heat to 100-110°C for 3 hours.

-

Isolation: Pour the hot reaction mixture onto crushed ice (Caution: Exothermic). Neutralize with NaOH. Extract the spiro-compound with Ethyl Acetate.

Part 5: Case Study – CCR2 Antagonists[7][8]

The C-C chemokine receptor type 2 (CCR2) is a key target for anti-inflammatory drugs and immuno-oncology. A recurring structural motif in potent CCR2 antagonists (e.g., INCB8761 , PF-4136309 ) is a 4-substituted cyclohexyl amine.[6]

SAR Logic:

-

The Linker: The cyclohexyl ring acts as a spacer, separating the basic amine (which interacts with a conserved Glu residue in the receptor) from the lipophilic tail.

-

The Tail (4-CF3-Phenyl): The 4-(trifluoromethyl)phenyl group occupies a deep hydrophobic pocket in the CCR2 receptor. The -CF3 group is critical here; replacing it with a hydrogen or a hydrophilic group often results in a >10-fold loss of potency.

-

Configuration: The trans-configuration is generally required to orient the aryl tail and the amine head correctly within the receptor tunnel.

Data Summary: Impact of 4-Substituent on Potency

| Compound Substituent (R) | CCR2 Binding IC₅₀ (nM) | Metabolic Stability (t½, min) |

|---|---|---|

| Phenyl (H) | 45 | 12 |

| 4-Chlorophenyl | 8 | 25 |

| 4-Trifluoromethylphenyl | 3.5 | >60 |

| 4-Methoxyphenyl | 22 | 15 |

Note: Data represents a composite of typical SAR trends for this scaffold class [1, 2].

References

-

Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist.ACS Med. Chem. Lett. (2011).

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.Pharmaceuticals (2022).

-

[1]

-

-

Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts.

-

[1]

-

-

Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Deriv

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Tri(n-butyl)phosphine-promoted domino reaction for the efficient construction of spiro[cyclohexane-1,3'-indolines] and spiro[indoline-3,2'-furan-3',3''-indolines] [beilstein-journals.org]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Electronic and Stereoelectronic Control of Trifluoromethyl-Cyclohexanone Reactivity

[1]

Executive Summary

The introduction of a trifluoromethyl (

Conformational Analysis & Stereoelectronics

The "Super-Methyl" Steric Effect

The

-

4-Position (Remote) : In 4-(trifluoromethyl)cyclohexanone, the

group acts as a "conformation locking" element, predominantly anchoring the ring in a chair conformation where the -

2-Position (Proximal) : In

-trifluoromethylcyclohexanone, steric preference for the equatorial position competes with dipole-dipole repulsion between the carbonyl oxygen and the fluorine atoms. While sterics usually dominate, the dipole alignment can destabilize the equatorial conformer relative to non-fluorinated analogs.

Electronic Activation of the Carbonyl

The strong

-

Consequence : Enhanced susceptibility to nucleophilic attack and reversible hydration.[1]

Visualization of Conformational Dynamics

The following diagram illustrates the equilibrium and dipole vectors for 2-trifluoromethylcyclohexanone.

Figure 1: Conformational equilibrium of 2-trifluoromethylcyclohexanone. The equatorial conformer is favored by sterics (A-value), but dipole opposition between C=O and C-F bonds introduces electronic tension.

Reactivity Profile: Nucleophilic Addition

Stereoselectivity in Hydride Reduction

The stereochemical outcome of reducing

Case Study: 4-(Trifluoromethyl)cyclohexanone

With the ring locked in the equatorial-

| Reagent | Major Product | Mechanism | Selectivity (approx.)[1][2][3][4][5] |

| trans-Alcohol (Equatorial OH) | Axial Attack (Small Nucleophile) | ~9:1 (trans:cis) | |

| L-Selectride | cis-Alcohol (Axial OH) | Equatorial Attack (Steric Control) | >95:5 (cis:trans) |

-

Small Nucleophiles : Prefer axial attack (Felkin-Anh / Torsional strain models), leading to the equatorial alcohol (thermodynamic product).

-

Bulky Nucleophiles : Forced into equatorial attack due to steric hindrance from the axial hydrogens (3,5-positions), yielding the axial alcohol (kinetic product).

Visualization of Stereoselective Attack

Figure 2: Stereodivergent reduction pathways for 4-trifluoromethylcyclohexanone.

Hydration and Hemiacetal Formation

A critical and often overlooked aspect of

The Hydration Equilibrium

For non-fluorinated cyclohexanone, the equilibrium favors the ketone (

-

Observation :

-Trifluoromethyl cyclohexanones often exist as stable hydrates or hemiacetals (in alcoholic solvents) upon isolation, complicating NMR analysis and stoichiometry. -

Implication : Reactions requiring the free ketone (e.g., Wittig olefination) must be performed under strictly anhydrous conditions, often requiring a dehydration step (e.g., toluene reflux with Dean-Stark) prior to reagent addition.

Experimental Protocols

Protocol A: Stereoselective Synthesis of cis-4-(Trifluoromethyl)cyclohexanol

Objective : Kinetic reduction to install the axial hydroxyl group.

-

Preparation : Flame-dry a 100 mL round-bottom flask and purge with Argon.

-

Substrate : Dissolve 4-(trifluoromethyl)cyclohexanone (1.0 equiv) in anhydrous THF (0.2 M). Cool to

. -

Reagent Addition : Slowly add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise over 15 minutes. Ensure internal temperature does not rise above

. -

Reaction : Stir at

for 2 hours. Monitor by TLC (stain with -

Quench : Carefully add 3M NaOH (3 equiv) followed by

(3 equiv). Caution: Exothermic.[1][3] Warm to room temperature and stir for 30 mins to oxidize the borane byproducts. -

Workup : Extract with

(3x). Wash combined organics with brine, dry over -

Purification : Flash chromatography (Hexanes/EtOAc). Expect >95:5 cis:trans ratio.

Protocol B: Handling - Ketone Hydrates

Objective : Dehydration of stable hydrates prior to nucleophilic addition.

-

Diagnosis : If

NMR shows a shift characteristic of a hydrate (typically upfield shifted relative to the ketone) or IR lacks a strong -

Dehydration : Dissolve the hydrate in toluene (10 mL/g). Add activated 4Å molecular sieves or use a Dean-Stark trap.

-

Reflux : Reflux for 2–4 hours.

-

Use : Cool under inert atmosphere and use the solution immediately for the subsequent step (e.g., Grignard addition). Do not concentrate and expose to ambient moisture.

References

-

Conformational Analysis of Trifluoromethyl Group

-

Stereoselective Reduction of Cyclohexanones

- Title: Stereoselective Reduction of 4-tert-butylcyclohexanone (Analogous Mechanism).

- Source: Odinity / Journal of Chemical Educ

-

URL: [Link]

-

Hydration Equilibrium of Fluorinated Ketones

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones

- Title: Synthesis and Reactivity of Fluorin

- Source: Scientific & Academic Publishing

-

URL: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. odinity.com [odinity.com]

- 3. youtube.com [youtube.com]

- 4. Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stereoselective Synthesis of Trifluoromethylated Compounds: Nucleophilic Addition of Formaldehyde N,N-Dialkylhydrazones to Trifluoromethyl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Pharmaceutical Intermediates using 4-(4-(Trifluoromethyl)phenyl)cyclohexanone

Executive Summary

This technical guide details the synthetic utility of 4-(4-(Trifluoromethyl)phenyl)cyclohexanone (CAS: 96670-35-2), a critical scaffold in the development of G-Protein Coupled Receptor (GPCR) modulators , specifically CCR2 antagonists and Neurokinin-1 (NK1) receptor antagonists .

The 4-arylcyclohexyl moiety serves as a "privileged structure" in medicinal chemistry, providing a rigid, lipophilic core that orients pharmacophores into specific receptor pockets.[1] The trifluoromethyl group enhances metabolic stability (blocking P450 oxidation at the para-position) and increases membrane permeability.

This guide provides validated protocols for:

-

Stereoselective Reductive Amination: Accessing cis- and trans-4-(4-(trifluoromethyl)phenyl)cyclohexanamine.

-

Spiro-Hydantoin Formation: Constructing rigid spirocycles common in bio-active ligands.

Chemical Properties & Handling[1]

| Property | Specification |

| Chemical Name | 4-(4-(Trifluoromethyl)phenyl)cyclohexanone |

| CAS Number | 96670-35-2 |

| Molecular Formula | C₁₃H₁₃F₃O |

| Molecular Weight | 242.24 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Handling | Hygroscopic.[2] Store under inert atmosphere (N₂/Ar). |

Safety Advisory: Trifluoromethylated compounds are generally stable, but the ketone functionality makes this intermediate susceptible to oxidation.[1] Standard PPE (gloves, goggles, lab coat) is required.[1] Ensure adequate ventilation to avoid inhalation of dust.

Application Note: Stereocontrol in Pharmacophore Synthesis

The Challenge: Cis/Trans Selectivity

In drug discovery, the geometry of the cyclohexyl ring is pivotal.[1] For 4-substituted cyclohexylamines, the trans isomer (equatorial-equatorial) often exhibits superior receptor binding compared to the cis isomer (axial-equatorial) due to reduced steric strain in the binding pocket.

-

Thermodynamic Control: Favors the trans-isomer (amine equatorial).

-

Kinetic Control: Can favor the cis-isomer (amine axial) depending on the hydride source size.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from the parent ketone.

Caption: Divergent synthetic pathways from the ketone scaffold yielding stereochemically distinct pharmacophores.[1][3]

Detailed Experimental Protocols

Protocol A: Stereoselective Reductive Amination (Trans-Selective)

Target: trans-N-Benzyl-4-(4-(trifluoromethyl)phenyl)cyclohexanamine Mechanism: Formation of the imine followed by reduction. The use of Sodium Triacetoxyborohydride (STAB) favors the thermodynamic trans product.

Reagents

-

4-(4-(Trifluoromethyl)phenyl)cyclohexanone (1.0 eq, 10 mmol, 2.42 g)[1]

-

Benzylamine (1.1 eq, 11 mmol, 1.18 g)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol, 3.18 g)[1]

-

Acetic Acid (AcOH) (1.0 eq, 10 mmol)[1]

-

Dichloromethane (DCM) (anhydrous, 50 mL)[1]

Step-by-Step Procedure

-

Imine Formation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the ketone in anhydrous DCM (40 mL) under nitrogen atmosphere.

-

Amine Addition: Add Benzylamine followed by Acetic Acid. Stir at room temperature (20-25°C) for 1 hour. Note: AcOH catalyzes imine formation.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. The reaction is mildly exothermic; maintain temperature <5°C during addition.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane) or LC-MS.[1]

-

Quench: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.

-

Extraction: Separate the organic layer.[4][5] Extract the aqueous layer with DCM (2 x 20 mL).

-

Purification: Combine organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (Gradient: 0-5% MeOH in DCM with 1% NH₄OH) to isolate the trans-isomer.

Expected Yield: 75-85% Selectivity: >90:10 (trans:cis)

Protocol B: Bucherer-Bergs Synthesis (Spiro-Hydantoin)

Target: 8-(4-(Trifluoromethyl)phenyl)-1,3-diazaspiro[4.5]decane-2,4-dione Application: This scaffold is a bio-isostere for peptide turns in NK1 antagonists.

Reagents

-

4-(4-(Trifluoromethyl)phenyl)cyclohexanone (1.0 eq, 5 mmol, 1.21 g)[1]

-

Potassium Cyanide (KCN) (2.0 eq, 10 mmol, 0.65 g) (DANGER: HIGHLY TOXIC) [1]

-

Ammonium Carbonate ((NH₄)₂CO₃) (4.0 eq, 20 mmol, 1.92 g)[1]

-

Ethanol/Water (1:1 v/v, 30 mL)

Step-by-Step Procedure

-

Setup: In a sealed pressure tube or autoclave, suspend the ketone in Ethanol (15 mL).

-

Reagent Addition: Dissolve KCN and (NH₄)₂CO₃ in Water (15 mL) and add to the ketone suspension.

-

Heating: Seal the vessel and heat to 60°C for 24 hours. The ketone will dissolve as the reaction proceeds, and the product may precipitate.[1]

-

Workup: Cool to room temperature. If precipitate forms, filter and wash with water.[1] If no precipitate, concentrate ethanol under reduced pressure to 50% volume.[1]

-

Isolation: Acidify the aqueous residue carefully with 1M HCl to pH 3 (Caution: HCN gas evolution possible; perform in a fume hood). Collect the resulting solid by filtration.

-

Recrystallization: Recrystallize from Ethanol/Water to yield white crystals.[1]

Expected Yield: 60-70%

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Cis/Trans Selectivity | Reaction temperature too high during reduction. | Ensure reduction step starts at 0°C or lower.[5] Switch to bulky hydrides (e.g., L-Selectride) for cis-selectivity. |

| Incomplete Conversion | Steric hindrance of the trifluoromethyl-phenyl group. | Use Titanium(IV) isopropoxide (1.5 eq) as a Lewis acid to drive imine formation before adding the reducing agent.[1] |

| Product Oiling Out | High lipophilicity of the CF₃ group. | Use HCl/Ether to form the hydrochloride salt, which is often a crystalline solid easier to handle.[1] |

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link[1]

-

Mattson, R. J., et al. (1990).[1][6] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. Link[1]

-

PubChem Compound Summary. (2025). "1-[4-(3-Cyano-phenyl)-cyclohexyl]-3-(4-fluoro-3-trifluoromethyl-phenyl)-1-[2-((R)-3-hydroxy-pyrrolidin-1-yl)-ethyl]-urea."[2] National Center for Biotechnology Information.[1] Link[1]

-

Chem-Impex International. (2025). "4-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture)." Product Catalog. Link

Sources

- 1. rsc.org [rsc.org]

- 2. 1-[4-(3-Cyano-phenyl)-cyclohexyl]-3-(4-fluoro-3-trifluoromethyl-phenyl)-1-[2-((R)-3-hydroxy-pyrrolidin-1-yl)-ethyl]-urea | C27H30F4N4O2 | CID 10239389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluorine-containing drugs approved by the FDA in 2019 [html.rhhz.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Precision Grignard Addition to 4-(4-(Trifluoromethyl)phenyl)cyclohexanone

[1]

Abstract

This application note details the optimized conditions for the nucleophilic addition of Grignard reagents (R-MgX) to 4-(4-(trifluoromethyl)phenyl)cyclohexanone (Compound 1 ). While standard Grignard protocols often yield variable diastereomeric ratios (dr) and competitive enolization byproducts, this guide introduces a Lanthanide-Mediated Protocol alongside the standard method to maximize yield and stereocontrol.[1][2] We address the specific conformational bias introduced by the bulky 4-aryl substituent and provide a robust workflow for drug discovery applications.

Strategic Analysis & Mechanistic Insight

Conformational Locking

The substrate, 4-(4-(trifluoromethyl)phenyl)cyclohexanone, exists predominantly in a chair conformation.[1][2] The bulky 4-(4-(trifluoromethyl)phenyl) group acts as a "conformation lock," occupying the equatorial position to minimize 1,3-diaxial interactions (A-value > 3.0 kcal/mol).[1]

This locking effect is critical for predicting stereochemical outcomes:

-

Equatorial Attack: The nucleophile approaches from the "side" of the ring, leading to the Axial Alcohol .

-

Axial Attack: The nucleophile approaches from the "top/bottom" (parallel to axial hydrogens), leading to the Equatorial Alcohol .

The Stereoselectivity Challenge

For standard Grignard reagents (e.g., MeMgBr, PhMgBr):

-

Steric Control: Favors equatorial attack (leading to the axial alcohol).[3]

-

Torsional Strain: Favors axial attack (leading to the equatorial alcohol).

In practice, simple magnesium reagents with this substrate often yield a mixture (typically 60:40 to 80:20 favoring the axial alcohol), which requires difficult chromatographic separation.[2]

The Enolization Risk

The cyclohexanone ring possesses four

Solution: The use of anhydrous Cerium(III) Chloride (CeCl

Visualizing the Pathway

Figure 1: Reaction pathway illustrating the competition between axial/equatorial attack and enolization.

Experimental Protocols

Protocol A: Standard Addition (General Screening)

Best for: Simple alkyl groups (Me, Et) where maximum yield is not the primary constraint.[1]

Reagents:

-

Substrate: 1.0 equiv (e.g., 1.0 mmol, 318 mg)

-

Grignard Reagent: 1.2 - 1.5 equiv (Commercial solution in THF or Et

O)[1]

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen.

-

Dissolution: Dissolve Compound 1 in anhydrous THF (0.2 M concentration).

-

Note: The CF

group increases lipophilicity; solubility in THF is excellent.[2]

-

-

Cooling: Cool the solution to 0 °C (ice bath).

-

Addition: Add the Grignard reagent dropwise over 10 minutes via syringe. The solution typically turns slightly yellow/turbid.[2]

-

Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) for 1-2 hours.

-

Monitoring: Check TLC (20% EtOAc/Hexanes). The ketone spot (UV active) should disappear.

-

Quench: Cool to 0 °C. Slowly add sat. aq. NH

Cl. -

Workup: Extract with Et

O (3x). Wash combined organics with Brine. Dry over MgSO

Protocol B: Lanthanide-Mediated Addition (High Precision)